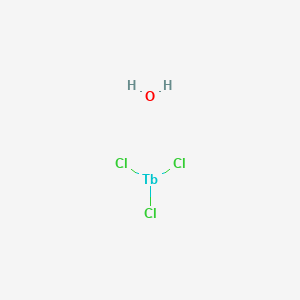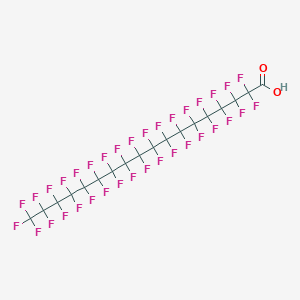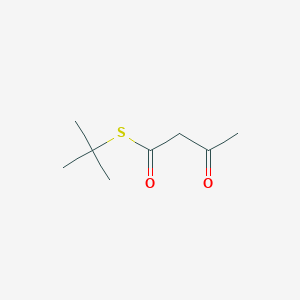
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobenzofuran-4,7-imin-1(3H)-one, hexahydro-3,3-dimethyl-8-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied due to its potential use in scientific research. This compound is commonly referred to as DIM-8 and is known for its ability to inhibit the activity of certain enzymes in the body.
作用機序
DIM-8 inhibits the activity of certain enzymes by binding to them and preventing them from carrying out their normal functions. For example, it has been shown to bind to aldose reductase and prevent it from converting glucose to sorbitol, which is a key step in the development of diabetic complications. DIM-8 has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DIM-8 has been shown to have various biochemical and physiological effects. It has been shown to reduce glucose levels in diabetic animals, prevent the development of diabetic complications, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. DIM-8 has been shown to have a relatively low toxicity profile and is generally well-tolerated in animal models.
実験室実験の利点と制限
One of the advantages of using DIM-8 in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of these enzymes and study their effects on various cellular processes. Another advantage is its relatively low toxicity profile, which allows for higher doses to be used in experiments. However, one limitation is its relatively complex synthesis method, which can make it difficult to obtain in large quantities. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving DIM-8. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of more specific inhibitors of certain enzymes, which can help to improve the specificity of DIM-8. Additionally, more research is needed to fully understand the biochemical and physiological effects of DIM-8 and its potential therapeutic applications in various disease processes.
合成法
The synthesis of DIM-8 involves a series of steps that begin with the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then treated with sodium hydroxide to form the corresponding acid, which is then reacted with p-toluenesulfonyl chloride to form the final product, DIM-8. The synthesis of DIM-8 is a complex process that requires careful attention to detail and has been optimized over the years to improve yields and purity.
科学的研究の応用
DIM-8 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of certain enzymes, such as aldose reductase and protein kinase C, which are involved in various disease processes. DIM-8 has been shown to have potential therapeutic applications in the treatment of diabetic complications, cancer, and inflammation. It has also been studied for its potential use in drug discovery and development.
特性
CAS番号 |
17037-50-2 |
|---|---|
分子式 |
C17H21NO4S |
分子量 |
335.4 g/mol |
IUPAC名 |
5,5-dimethyl-10-(4-methylphenyl)sulfonyl-4-oxa-10-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C17H21NO4S/c1-10-4-6-11(7-5-10)23(20,21)18-12-8-9-13(18)15-14(12)16(19)22-17(15,2)3/h4-7,12-15H,8-9H2,1-3H3 |
InChIキー |
HCSALCWPROJGKN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4C3C(=O)OC4(C)C |
同義語 |
3a,4,5,6,7,7a-Hexahydro-4,7-epimino-3,3-dimethyl-8-[(4-methylphenyl)sulfonyl]isobenzofuran-1(3H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



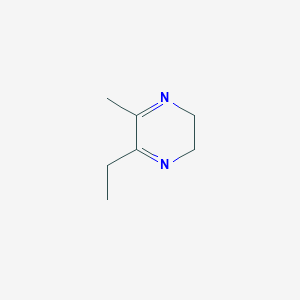
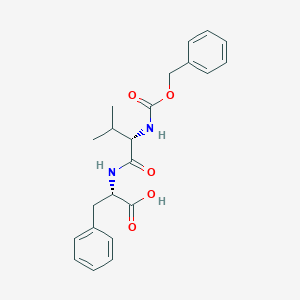
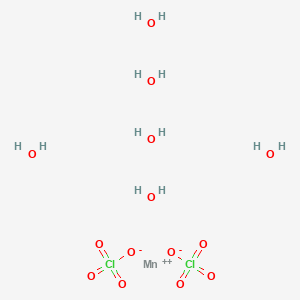

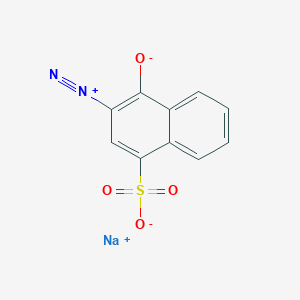


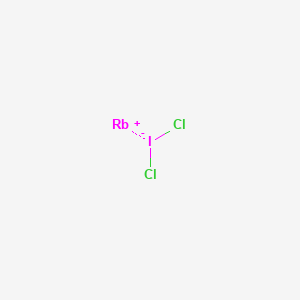
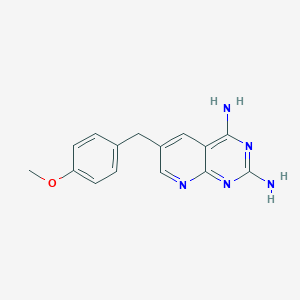
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)
